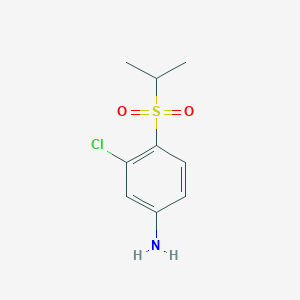

3-Chloro-4-(propane-2-sulfonyl)aniline

Description

3-Chloro-4-(propane-2-sulfonyl)aniline (CAS: 1524969-32-1) is an aniline derivative characterized by a chloro substituent at the 3-position and a propane-2-sulfonyl group at the 4-position of the benzene ring . The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound's electronic properties, solubility, and reactivity. With a molecular formula of C₉H₁₁ClNO₂S and a molecular weight of 248.71 g/mol, this compound is typically synthesized at 95% purity for research and industrial applications . Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in designing molecules with enhanced stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

3-chloro-4-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSGUBEDVKXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propane-2-sulfonyl)aniline typically involves the sulfonylation of 3-chloroaniline with propane-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propane-2-sulfonyl)aniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating sulfonyl group and the electron-withdrawing chlorine atom.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

Nucleophilic Substitution: Products include substituted anilines with various nucleophiles replacing the chlorine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Pharmacological Applications

3-Chloro-4-(propane-2-sulfonyl)aniline is primarily noted for its role as a pharmacological agent. The compound's structural features contribute to its biological activity, particularly in the following areas:

- Antimicrobial Activity : Research indicates that compounds containing chlorine and sulfonamide groups exhibit enhanced antimicrobial properties. For example, derivatives of chloroaniline have shown significant antibacterial effects against various pathogens, including E. coli and C. albicans . The presence of the sulfonyl group is believed to enhance the compound's solubility and bioavailability, making it a candidate for further development in antimicrobial therapies.

- Cancer Treatment : The compound's potential as an anticancer agent has been explored, particularly in relation to its ability to inhibit specific kinases involved in cancer progression. For instance, research has identified its use in formulations aimed at treating tumors that respond to anaplastic lymphoma kinase (ALK) inhibition . This positions this compound within the context of targeted cancer therapies.

Synthetic Approaches

The synthesis of this compound involves several methodologies that highlight its versatility in organic chemistry:

- Chlorination and Sulfonation : The compound can be synthesized through chlorination of aniline derivatives followed by sulfonation with propane sulfonyl chloride. This two-step process is crucial for achieving the desired functional groups while maintaining structural integrity .

- Reactions with Heterocycles : Recent studies have investigated the incorporation of this compound into larger heterocyclic frameworks, which can enhance its pharmacological properties. Such modifications may lead to novel compounds with improved efficacy against resistant bacterial strains or more potent anticancer activity .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propane-2-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The chlorine atom can participate in various substitution reactions, altering the compound’s chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Chloro-4-(propane-2-sulfonyl)aniline is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a sulfonyl group attached to an aniline structure. This unique configuration contributes to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, compounds with similar structures have shown significant antibacterial activity against various strains of bacteria.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related compound (e.g., 2ʹ,3ʹ-O-isopropylidene protected adenosine) | 5 | E. coli |

The structure-activity relationship (SAR) indicates that the presence of the chlorine atom enhances antibacterial properties, while the sulfonamide group further increases potency against bacterial strains .

Therapeutic Applications

The compound has been investigated for its potential use in treating various disorders, including neurodegenerative diseases and psychiatric conditions. Research suggests that compounds with similar sulfonamide structures may modulate NMDA receptor activity, which is implicated in conditions such as schizophrenia and depression .

Case Study: Neurodegenerative Disorders

A study explored the effects of sulfonamide derivatives on neurodegeneration. The findings indicated that these compounds could influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer’s disease and Parkinson’s disease.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Research on similar compounds has shown that some sulfonamide derivatives can exhibit mutagenic properties . Therefore, further studies are warranted to assess the mutagenicity and overall safety of this compound before clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.